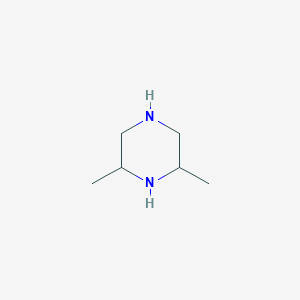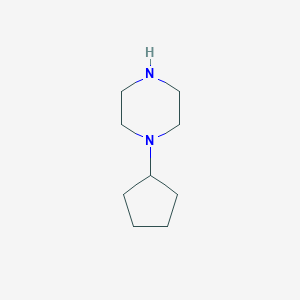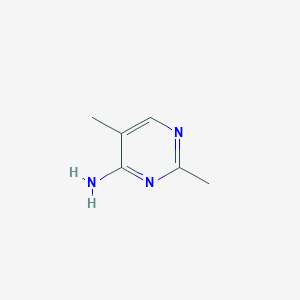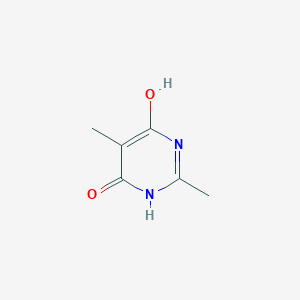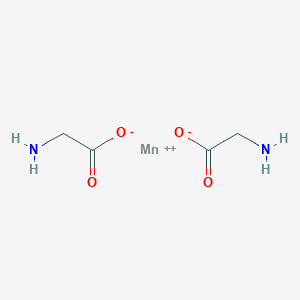
Manganese glycinate
Descripción general
Descripción
Synthesis Analysis
Manganese glycinate can be synthesized through various chemical processes, involving the reaction of manganese salts with glycine under controlled conditions. The synthesis of manganese compounds like manganese oxide from manganese precursors, such as Mn(II) glycolate, showcases the intricate processes involved in obtaining manganese-based materials (Augustin et al., 2015). This reflects the complexity and versatility in synthesizing manganese compounds, including manganese glycinate.
Molecular Structure Analysis
The molecular structure of manganese glycinate and related compounds involves coordination chemistry, where manganese ions are chelated by organic ligands such as glycinate. Structural analysis of similar manganese complexes, for instance, manganese(II) and manganese(III) complexes with various ligands, reveals diverse coordination geometries and molecular architectures (Mikuriya et al., 1996). These studies provide insights into the structural aspects of manganese glycinate.
Chemical Reactions and Properties
Manganese compounds participate in a wide range of chemical reactions, including redox processes, catalysis, and interaction with biological molecules. The reactivity and chemical behavior of manganese glycinate can be inferred from studies on manganese-catalyzed C–H activation and manganese complexes' reactions with various donors (Liu & Ackermann, 2016). These properties are crucial for understanding the chemical versatility of manganese glycinate.
Physical Properties Analysis
The physical properties of manganese glycinate, such as solubility, stability, and crystalline structure, are important for its application and handling. Research on manganese-containing materials, including their synthesis and thermal stability, offers valuable information on the physical characteristics of manganese compounds (Fernández et al., 1994). These studies help elucidate the physical behavior of manganese glycinate in various environments.
Chemical Properties Analysis
The chemical properties of manganese glycinate, including its reactivity, oxidation states, and coordination chemistry, are fundamental to its applications in various fields. Insights into the chemical nature of manganese compounds can be gained from the study of manganese oxides' catalytic activity and the manipulation of their electronic structure (Robinson et al., 2013). Such research highlights the chemical versatility and potential applications of manganese glycinate.
Aplicaciones Científicas De Investigación
Lithium Batteries : Manganese oxides, including derivatives like manganese glycinate, are used in lithium batteries as cathodes. Research focuses on stabilizing specific manganese oxide structures to enhance battery performance (Johnson, 2007).
Organic Synthesis Catalysis : Manganese catalysis is a versatile tool in organic synthesis, enabling C-H functionalizations. This has implications for bioorganic, agrochemical, medicinal, and material sciences (Liu & Ackermann, 2016).
Biological Effects : Mn(glycinate)2 influences the amplitude of contraction in chick atrial cells, impacting Ca2+ channel function and calcium uptake (Tan et al., 1991).
Agriculture : In poultry, manganese supplementation using compounds like manganese glycinate increases production while maintaining egg quality and reducing manganese excretion (Iravani & Vakili, 2021).
Supercapacitors : Research in energy storage technologies has explored the use of manganese oxides, synthesized through various methods, as potential materials for supercapacitors. These studies focus on optimizing the properties of manganese oxides for efficient energy storage (Yu et al., 2008).
Battery Technology : Manganese-rich electrodes are being researched for advanced rechargeable batteries, offering cost and environmental benefits over traditional materials (Thackeray et al., 2018).
Magnetic Resonance Imaging (MRI) : Manganese-enhanced MRI provides unique tissue contrasts and can assess viability and calcium influx in biological systems, showing potential for various biomedical applications (Koretsky & Silva, 2004).
Neuroprotection : Studies have shown that compounds like silymarin can protect against manganese-induced neurotoxicity, which is relevant in understanding the biological interactions of manganese compounds (Chtourou et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-aminoacetate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPXXKHWQWFB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8MnN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219181 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese glycinate | |
CAS RN |
6912-28-3, 14281-77-7 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato)manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



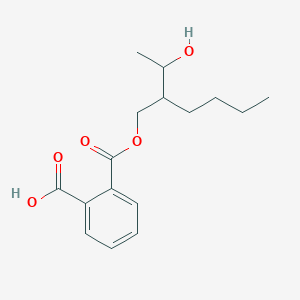
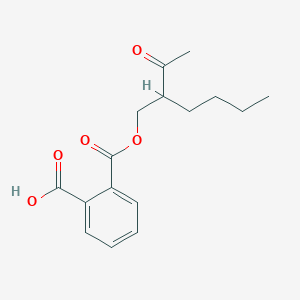
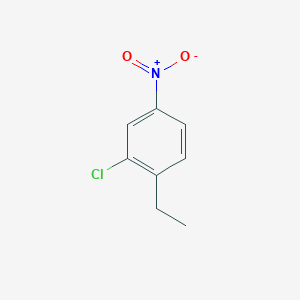
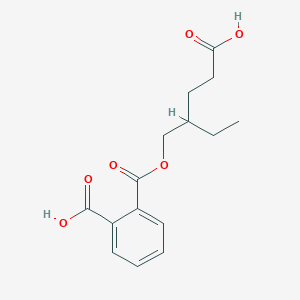

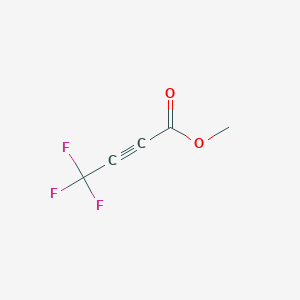
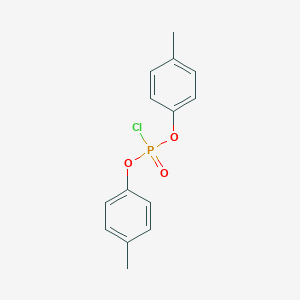
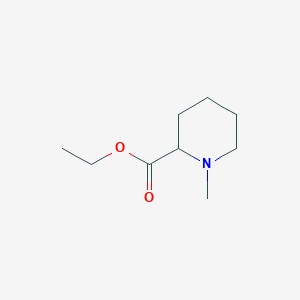
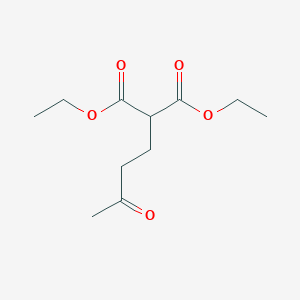
![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)
